N-[(4-chlorophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide
Overview
Description
N-[(4-chlorophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a 4-chlorophenyl group attached to a methyl group, which is further connected to an oxazole ring substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole derivatives with hydrogenated groups.
Substitution: Substituted oxazole derivatives with various functional groups replacing the 4-chlorophenyl group.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide
- N-[(4-fluorophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide
- N-[(4-methylphenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide
Uniqueness
N-[(4-chlorophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methyl-1,3-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-15-11(7-17-8)12(16)14-6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSECQGCTYZIDQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.